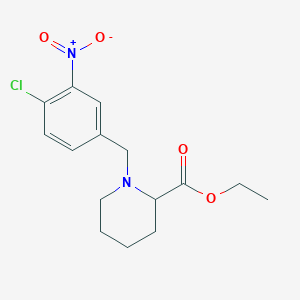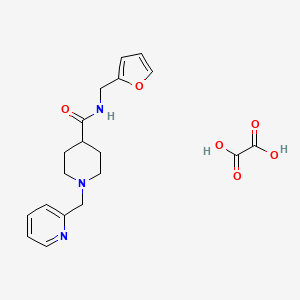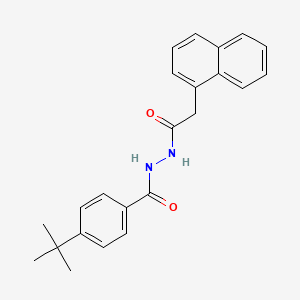
4-butoxy-N'-(2-hydroxybenzylidene)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butoxy-N'-(2-hydroxybenzylidene)benzohydrazide, also known as BBH, is a chemical compound that has been widely used in scientific research. BBH is a hydrazone derivative that has been synthesized through various methods and has shown promising results in various research applications.
作用机制
The mechanism of action of 4-butoxy-N'-(2-hydroxybenzylidene)benzohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer cell growth. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth. This compound has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to increase the activity of antioxidant enzymes, such as SOD and CAT, and decrease oxidative stress. In animal models, this compound has been shown to improve cognitive function and reduce neuroinflammation.
实验室实验的优点和局限性
4-butoxy-N'-(2-hydroxybenzylidene)benzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and has been shown to be stable under various conditions. This compound has also been shown to have low toxicity in animal models. However, there are also limitations to using this compound in lab experiments. The mechanism of action is not fully understood, and the effects of this compound can vary depending on the cell type and experimental conditions. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
未来方向
There are several future directions for 4-butoxy-N'-(2-hydroxybenzylidene)benzohydrazide research. One area of research is to further investigate the mechanism of action of this compound and its effects on various signaling pathways. Another area of research is to study the potential of this compound as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Additionally, the development of this compound derivatives with improved potency and selectivity could also be an area of future research. Overall, this compound has shown promising results in various research applications, and further research is needed to fully understand its potential as a therapeutic agent.
合成方法
4-butoxy-N'-(2-hydroxybenzylidene)benzohydrazide can be synthesized through various methods, including the reaction of 2-hydroxybenzaldehyde and 4-butoxybenzohydrazide in the presence of a catalyst. Another method involves the reaction of 2-hydroxybenzaldehyde and 4-butoxybenzohydrazide in ethanol under reflux conditions. The resulting product is then purified through recrystallization. The synthesis of this compound has been reported in numerous research articles, and the yield and purity of the product can vary depending on the method used.
科学研究应用
4-butoxy-N'-(2-hydroxybenzylidene)benzohydrazide has been widely used in scientific research due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has been studied in various cancer cell lines, including breast, lung, and liver cancer cells, and has shown promising results in inhibiting cancer cell growth and inducing apoptosis. This compound has also been studied in animal models, and has been shown to have neuroprotective effects and improve cognitive function.
属性
IUPAC Name |
4-butoxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-2-3-12-23-16-10-8-14(9-11-16)18(22)20-19-13-15-6-4-5-7-17(15)21/h4-11,13,21H,2-3,12H2,1H3,(H,20,22)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYQAFIFRZPSDD-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-benzyl-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6015156.png)
![4-cyclopentyl-3-{2-oxo-2-[4-(4-pyridinyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B6015162.png)

![7'-amino-1-benzyl-2'-(methylthio)-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B6015177.png)

![N-{[(2,4-dimethylphenyl)amino][(4-oxo-1,4,5,6,7,8-hexahydro-2-quinazolinyl)amino]methylene}benzamide](/img/structure/B6015187.png)
![1-(2-methoxyethyl)-N-[3-(methylthio)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6015189.png)
![5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-methyl-2-pyridinamine](/img/structure/B6015195.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-4(1H)-quinazolinone ethanedioate hydrate](/img/structure/B6015204.png)
![1-[2-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6015210.png)


![2-(4-morpholinyl)-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6015236.png)
